N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline
Description
N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline is a substituted aniline derivative characterized by a benzyl group substituted with a 3-isopentyloxy moiety and a 2-methoxy group on the aniline ring. The compound’s structure suggests utility in organic synthesis, catalysis, or pharmaceutical intermediates, given the prevalence of methoxy and benzyl groups in these fields .
Properties
IUPAC Name |
2-methoxy-N-[[3-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(2)11-12-22-17-8-6-7-16(13-17)14-20-18-9-4-5-10-19(18)21-3/h4-10,13,15,20H,11-12,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLVPRUXQFFPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)CNC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an isopentyloxy group and a methoxy group attached to an aniline backbone. This structural configuration is crucial for its biological interactions.
- Molecular Formula : C17H25NO2
- CAS Number : [Not specified in search results]
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism or cellular signaling. For instance, it has shown inhibitory effects on phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways related to cell growth and differentiation.
- Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects in cellular processes. This modulation can influence pathways associated with inflammation and cancer progression.
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by increasing levels of reactive oxygen species (ROS), leading to oxidative stress.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity:
- Melanoma Cell Line Study : In vitro studies on melanoma cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, attributed to induced apoptosis through oxidative stress mechanisms.
- Cytotoxic Effects : The compound has been reported to inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Enzyme Inhibition Studies
The compound's ability to inhibit PDE activity makes it a candidate for treating inflammatory diseases:
- PDE4 Inhibition : In enzyme activity assays, this compound effectively reduced PDE4 enzyme activity, indicating its potential application in diseases where PDE4 is implicated.
Case Studies
-
Melanoma Cell Line Study :
- Objective : To assess the cytotoxic effects of this compound on melanoma cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : A significant reduction in cell viability was observed at higher concentrations, with increased ROS levels leading to apoptosis.
-
Enzyme Activity Assay :
- Objective : To evaluate the inhibitory effects on PDE4 enzymes.
- Method : Enzyme assays were conducted to measure activity levels post-treatment.
- Results : The compound demonstrated effective inhibition, suggesting therapeutic potential for inflammatory conditions.
Data Table: Summary of Biological Activities
| Activity Type | Description | Observed Effects |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Dose-dependent decrease in viability |
| Enzyme Inhibition | Inhibits PDE4 enzyme activity | Reduced enzyme activity |
| Cytotoxicity | Cytotoxic effects on melanoma cell lines | Increased ROS and apoptosis |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The target compound shares core features with several aniline derivatives:
- N-[2-(Isopentyloxy)benzyl]-3-methylaniline (CAS 1040684-35-2): Differs in the position of the isopentyloxy group (2- vs. 3-position) and the substitution on the aniline ring (3-methyl vs. 2-methoxy). This positional isomerism may influence electronic effects and steric bulk .
- N-(Cyclohexyl(phenyl)methyl)-2-methoxyaniline (4i): Features a bulkier cyclohexyl-phenylmethyl group instead of isopentyloxy benzyl, likely increasing steric hindrance and altering solubility .
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline* | C₂₀H₂₇NO₂ | 313.44 | Not Provided | ~1.025 (Predicted) | ~405 (Predicted) |
| N-[2-(Isopentyloxy)benzyl]-3-methylaniline | C₁₉H₂₅NO | 283.41 | 1040684-35-2 | 1.025±0.06 | 404.9±25.0 |
| N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine | C₂₂H₂₅NO | 319.45 | 1040691-72-2 | Not Provided | Not Provided |
Physicochemical Properties
- Solubility and Hydrogen Bonding: The 2-methoxy group in the target compound may enhance solubility in polar solvents compared to non-methoxy analogs. highlights that 2-methoxyaniline forms hydrogen bonds with primary alcohols, suggesting similar behavior in the target compound .
- Acidity : The predicted pKa of ~3.79 (similar to N-[2-(Isopentyloxy)benzyl]-3-methylaniline) indicates weak basicity, suitable for reactions under mild acidic conditions .
Key Research Findings
Positional Isomerism Effects : The 3-isopentyloxy substitution in the target compound likely reduces steric hindrance compared to 2-substituted analogs, improving accessibility for reactions at the benzyl position .
Stereochemical Considerations : Compounds like 16a–c demonstrate that stereochemical purity (up to 97%) can be achieved, suggesting that the target compound’s synthesis may require chiral resolution techniques .
Solvent Interactions : The 2-methoxy group’s ability to form hydrogen bonds with alcohols () implies that solvent choice will critically influence the target compound’s reactivity and purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
